molecular formula C11H8ClNO2S B2979512 (2E)-2-[2-(3-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one CAS No. 792954-15-5

(2E)-2-[2-(3-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

Cat. No. B2979512
CAS RN: 792954-15-5
M. Wt: 253.71 g/mol
InChI Key: JRGMCBIWDZWFLJ-VZUCSPMQSA-N
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Description

The compound “2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one” has a molecular formula of C11H8ClNO2S. Its average mass is 253.705 Da and its monoisotopic mass is 252.996429 Da .

Scientific Research Applications

Antimicrobial and Anticancer Potential

2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one and its derivatives have shown significant promise in the realm of antimicrobial and anticancer applications. For instance, a study by Deep et al. (2016) reported the synthesis of 4-thiazolidinone derivatives that exhibited notable antimicrobial and anticancer properties. They emphasized the importance of electronic and topological parameters in determining antimicrobial activity. Another study highlighted the synthesis of thiazolidinone derivatives with strong antibacterial activity against various strains, demonstrating their potential as effective antimicrobial agents (Chawla, Singh, & Saraf, 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one' involves the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form 2-[2-(3-chlorophenyl)hydrazono]thiazolidin-4-one, which is then oxidized to form the final product.", "Starting Materials": [ "3-chlorobenzaldehyde", "thiosemicarbazide", "acetic acid", "sodium acetate", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 3-chlorobenzaldehyde (1.0 equiv) and thiosemicarbazide (1.2 equiv) in acetic acid and heat the mixture at reflux for 2-3 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the solid product obtained.", "Step 3: Dissolve the solid product in ethanol and add sodium acetate (1.2 equiv) to the solution.", "Step 4: Add hydrogen peroxide (1.5 equiv) dropwise to the solution with stirring at room temperature.", "Step 5: Heat the reaction mixture at reflux for 2-3 hours.", "Step 6: Cool the reaction mixture to room temperature and filter the solid product obtained.", "Step 7: Recrystallize the solid product from ethanol to obtain the final product, 2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one." ] }

CAS RN

792954-15-5

Molecular Formula

C11H8ClNO2S

Molecular Weight

253.71 g/mol

IUPAC Name

(2E)-2-[2-(3-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H8ClNO2S/c12-8-3-1-2-7(4-8)9(14)5-11-13-10(15)6-16-11/h1-5H,6H2,(H,13,15)/b11-5+

InChI Key

JRGMCBIWDZWFLJ-VZUCSPMQSA-N

Isomeric SMILES

C1C(=O)N/C(=C\C(=O)C2=CC(=CC=C2)Cl)/S1

SMILES

C1C(=O)NC(=CC(=O)C2=CC(=CC=C2)Cl)S1

Canonical SMILES

C1C(=O)NC(=CC(=O)C2=CC(=CC=C2)Cl)S1

solubility

10.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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